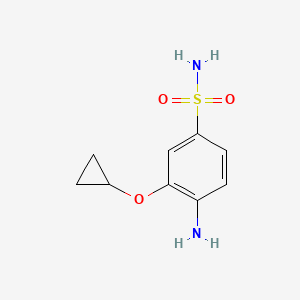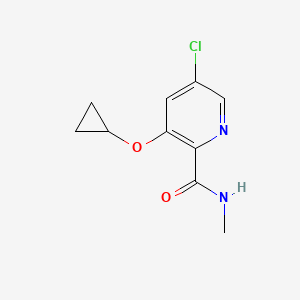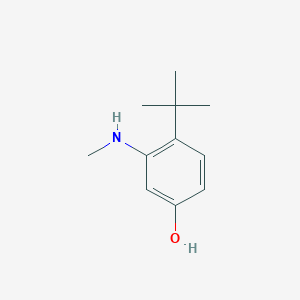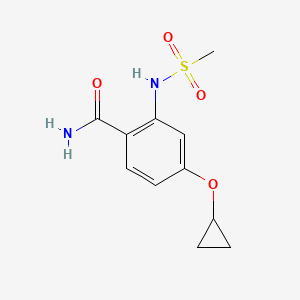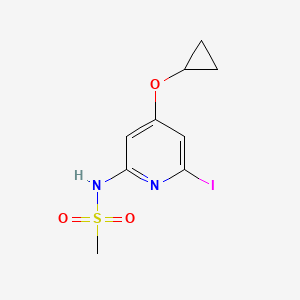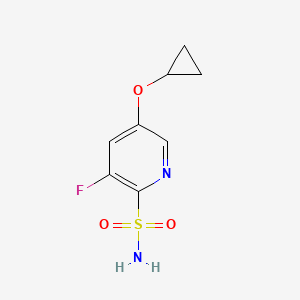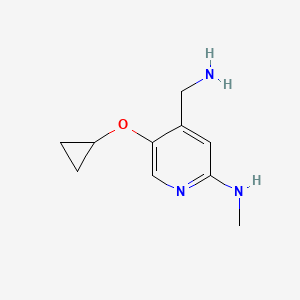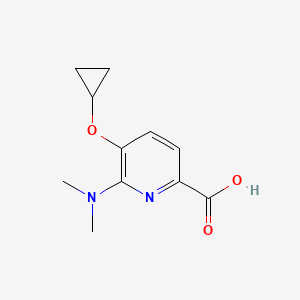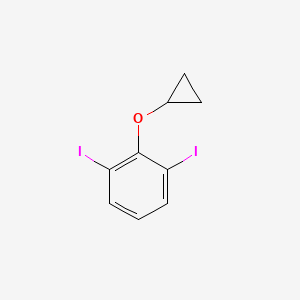
2-Cyclopropoxy-1,3-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1,3-diiodobenzene is an organic compound with the molecular formula C9H8I2O It is characterized by the presence of two iodine atoms and a cyclopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1,3-diiodobenzene typically involves the iodination of a cyclopropoxy-substituted benzene derivative. One common method includes the reaction of 1,3-diiodobenzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxy-1,3-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.
Oxidation Products: Compounds with higher oxidation states of iodine.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1,3-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1,3-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Diiodobenzene: Lacks the cyclopropoxy group, making it less versatile in certain synthetic applications.
2-Cyclopropoxy-1,4-diiodobenzene: Positional isomer with different reactivity and properties.
2-Cyclopropoxy-1,2-diiodobenzene: Another positional isomer with unique chemical behavior.
Uniqueness: 2-Cyclopropoxy-1,3-diiodobenzene stands out due to the specific positioning of the iodine atoms and the cyclopropoxy group, which imparts unique reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H8I2O |
|---|---|
Molekulargewicht |
385.97 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1,3-diiodobenzene |
InChI |
InChI=1S/C9H8I2O/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
DZHHEOFHNVGGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


